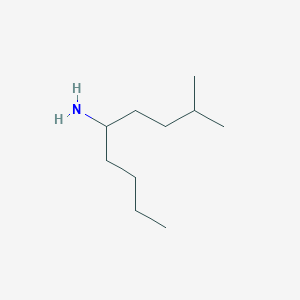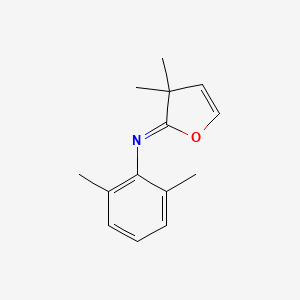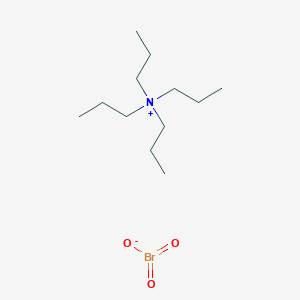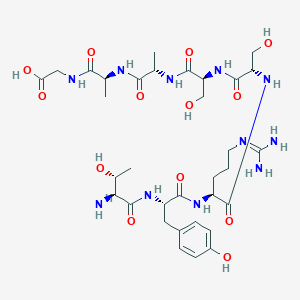![molecular formula C19H17N5O B14216030 n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-43-4](/img/structure/B14216030.png)
n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features a unique structure combining a benzyl group, a pyrazole ring, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This reaction yields the intermediate 2-(1h-pyrazol-4-yl)-1h-benzimidazole, which can then be further reacted with benzyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Biology: The compound is used in biological assays to study cell signaling pathways and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-benzimidazol-5-yl]urea
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-3-yl]urea
- n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-7-yl]urea
Uniqueness
n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This compound’s ability to selectively inhibit certain kinases makes it a valuable tool in medicinal chemistry research .
Propriétés
Numéro CAS |
827318-43-4 |
|---|---|
Formule moléculaire |
C19H17N5O |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C19H17N5O/c25-19(20-10-13-4-2-1-3-5-13)23-16-6-7-17-14(8-16)9-18(24-17)15-11-21-22-12-15/h1-9,11-12,24H,10H2,(H,21,22)(H2,20,23,25) |
Clé InChI |
ZDHVRKCOIJJBGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)


![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)

![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)

![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)
